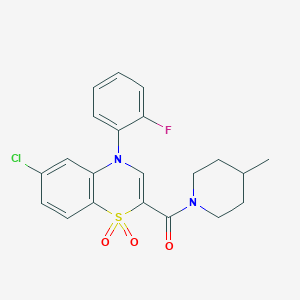

6-chloro-4-(2-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

This compound belongs to the benzothiazine-dione class, characterized by a bicyclic core structure fused with a thiazine ring and two ketone groups. The substitution pattern includes:

- 6-Chloro group: Enhances electrophilic reactivity and influences intermolecular interactions via halogen bonding .

- 4-Methylpiperidine-1-carbonyl moiety at position 2: The methyl group on the piperidine ring increases lipophilicity and may stabilize specific conformations through steric effects .

This structural framework suggests applications in medicinal chemistry (e.g., kinase inhibition or antimicrobial agents) due to similarities with bioactive benzothiazine derivatives. However, its precise biological targets remain unconfirmed in the provided evidence.

Properties

IUPAC Name |

[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClFN2O3S/c1-14-8-10-24(11-9-14)21(26)20-13-25(17-5-3-2-4-16(17)23)18-12-15(22)6-7-19(18)29(20,27)28/h2-7,12-14H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVJXRHQFQQVBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(2-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, including the formation of the piperazine ring and the attachment of the phenylisoxazole and dimethylphenyl groups. Common reagents used in these reactions include:

Starting Materials: 2,5-Dimethylphenylamine, 3-phenylisoxazole, and piperazine.

Catalysts: Palladium or other transition metal catalysts.

Solvents: Organic solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(2-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Acetone, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-4-(2-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The compound is compared to three derivatives with modifications to the aryl group or the carbonyl-linked heterocycle.

Table 1: Structural and Functional Comparison

*Calculated based on substituent contributions.

Key Observations:

Aryl Group Effects :

- The 2-fluorophenyl group in the target compound balances electronic effects (fluorine’s electronegativity) and moderate steric hindrance. In contrast, the 4-ethylphenyl derivative prioritizes hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. The 3,4-dimethoxyphenyl variant offers improved solubility due to methoxy groups but may face metabolic instability (O-demethylation risks).

Pyrrolidine , being smaller, may reduce steric clashes but limit interactions with deep binding sites. Thiomorpholine in ’s compound replaces the benzothiazine core entirely, altering electronic properties (sulfur’s polarizability) and hydrogen-bonding capacity .

Synthetic Accessibility: The 3,4-dimethoxyphenyl derivative is commercially available at scales from 1 mg to 40 mg, with pricing correlating linearly with quantity ($54–$140) . No cost or availability data are provided for the other compounds.

Structural and Conformational Insights

- Ring Puckering : The 4-methylpiperidine group’s chair conformation (predicted via Cremer-Pople puckering coordinates ) may restrict rotational freedom, favoring pre-organized binding conformations.

Biological Activity

The compound 6-chloro-4-(2-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 372.88 g/mol. The presence of a chlorine atom , a fluorophenyl group , and a methylpiperidine moiety contributes to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.88 g/mol |

| CAS Number | Not available |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms involving inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways.

Urease Inhibition

A notable area of research focuses on the urease inhibitory activity of related compounds. Urease is an enzyme produced by certain pathogenic bacteria, which facilitates their colonization in the host. Inhibitors of urease can potentially prevent infections caused by ureolytic bacteria. For example, a study evaluating similar benzothiazine derivatives demonstrated IC50 values ranging from 3.06 to 4.40 µM for urease inhibition, suggesting that such compounds could be effective in managing infections like those caused by Helicobacter pylori .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines (including NIH-3T3) have revealed that while some derivatives exhibit high biological activity, they also present varying levels of cytotoxic effects. The cytotoxicity profile is crucial for assessing the safety and therapeutic index of these compounds. Compounds with IC50 values greater than 50 µM are generally considered to have acceptable safety margins .

Pharmacokinetics and Metabolism

The presence of fluorine and chlorine atoms in the structure significantly influences the pharmacokinetics of the compound. Studies suggest that these halogen substituents can enhance lipophilicity and metabolic stability, leading to improved bioavailability . Understanding the metabolic pathways is critical for predicting the compound's behavior in biological systems.

Study 1: Antimicrobial Efficacy

In a comparative study examining various benzothiazine derivatives, researchers found that the compound demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics. This study highlights the potential for developing new antimicrobial agents based on this scaffold.

Study 2: Urease Inhibition Mechanism

A detailed investigation into the mechanism of urease inhibition showed that the compound binds effectively to the active site of urease, blocking substrate access and thereby inhibiting enzyme activity. This finding underscores its potential application in treating infections associated with ureolytic bacteria.

Q & A

Q. How can researchers optimize the synthesis of 6-chloro-4-(2-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione to improve yield and purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction parameters such as temperature (e.g., 60–80°C for amide coupling), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of intermediates. Multi-step protocols, as seen in benzothiazine derivatives, often involve nucleophilic substitution, carbonyl activation, and cyclization . Purity can be enhanced via gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) and recrystallization from ethanol/dichloromethane mixtures .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming substituent positions and stereochemistry. For example, the 4-methylpiperidine moiety shows distinct methyl proton signals at δ 1.2–1.4 ppm . Fourier-Transform Infrared Spectroscopy (FTIR) identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfone groups (S=O at ~1350 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (±5 ppm error) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

- Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Stability studies under physiological pH (7.4) and temperature (37°C) should employ LC-MS to monitor degradation products over 24–72 hours. Freeze-dried aliquots stored at –80°C are recommended for long-term stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for benzothiazine derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of structure-activity relationships (SAR) using cheminformatics tools (e.g., Schrödinger’s Canvas) can identify critical substituents. For example, fluorophenyl groups enhance target binding affinity, while piperidine substituents modulate pharmacokinetics . Cross-validation via orthogonal assays (e.g., SPR for binding vs. cellular viability assays) is essential .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS) simulations can model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Focus on key residues (e.g., His90 in COX-2 for hydrogen bonding with the sulfone group) and calculate binding free energies (MM-PBSA/GBSA). Validate predictions with mutagenesis studies .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

- Methodological Answer : Use Sprague-Dawley rats (n=6/group) for IV/PO administration. Plasma samples analyzed via LC-MS/MS quantify parent compound and metabolites (e.g., demethylated piperidine derivatives). Calculate AUC, Cₘₐₓ, t₁/₂, and bioavailability. Tissue distribution studies (liver, kidney, brain) assess off-target accumulation .

Q. How can researchers address low reproducibility in synthetic protocols for this compound?

- Methodological Answer : Document reaction parameters rigorously (e.g., inert atmosphere, moisture levels). Use in situ monitoring (ReactIR for intermediate formation) and Design of Experiments (DoE) to identify critical variables. Cross-validate with independent labs and publish detailed spectral data (NMR, HRMS) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity assays?

Q. How can researchers differentiate between specific and non-specific target binding in biochemical assays?

- Methodological Answer : Include negative controls (e.g., enzyme-inactive mutants, excess unlabeled ligand). Surface Plasmon Resonance (SPR) with reference flow cells subtract non-specific binding. Thermal shift assays (TSA) measure protein stabilization (ΔTm ≥ 2°C indicates binding) .

Synthesis and Characterization Data Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.